molecular formula C9H16O4 B13892376 Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Cat. No.: B13892376
M. Wt: 188.22 g/mol
InChI Key: IDSLPFFBCXXLKI-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is an organic compound with the molecular formula C9H16O4 It is a member of the ester family and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of advanced purification techniques, including column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bio-based solvent and its interactions with biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is unique due to its specific ester and dioxolane ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLPFFBCXXLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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